(3-Methyl-1-adamantyl)methanol

Description

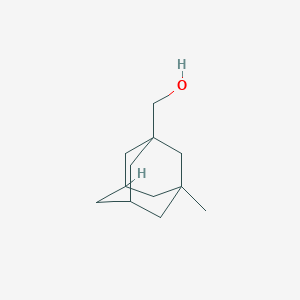

(3-Methyl-1-adamantyl)methanol is a derivative of adamantane, a rigid, diamondoid hydrocarbon structure known for its high thermal stability and lipophilicity. The compound features a hydroxymethyl (-CH2OH) group and a methyl (-CH3) substituent at the 3-position of the adamantane scaffold (Figure 1). Adamantane derivatives are widely studied in medicinal chemistry due to their ability to improve pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability .

For example, adamantyl bromomethyl ketones are common intermediates, which can be further modified with substituents like carboxylic acids or amines under basic conditions .

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(3-methyl-1-adamantyl)methanol |

InChI |

InChI=1S/C12H20O/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)8-13/h9-10,13H,2-8H2,1H3 |

InChI Key |

JMYHSHBMMJZDNA-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-adamantyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-methyl-1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursors. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-adamantyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can lead to the formation of hydrocarbons, typically using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines)

Major Products Formed

Oxidation: 3-Methyl-1-adamantyl ketone or aldehyde

Reduction: 3-Methyladamantane

Substitution: Various substituted adamantane derivatives

Scientific Research Applications

(3-Methyl-1-adamantyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1-adamantyl)methanol is primarily related to its structural properties. The rigid adamantane core provides a stable framework that can interact with various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of (3-Methyl-1-adamantyl)methanol with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Adamantane Derivatives

Key Comparisons:

Substituent Effects on Polarity and Solubility: Amino vs. Methyl Groups: The amino substituent in (3-aminoadamantan-1-yl)methanol increases polarity compared to the methyl group in this compound, improving water solubility and hydrogen-bonding capacity . Hydroxyl vs. Methoxy Groups: 3-(Hydroxymethyl)-1-adamantanol exhibits higher polarity due to its hydroxyl group, whereas the methoxymethyl group in (3-(Methoxymethyl)adamantan-1-yl)methanol enhances lipophilicity, favoring membrane permeability .

In contrast, this compound’s bioactivity remains less characterized but may leverage its hydroxyl group for target engagement. Pyrazole-containing derivatives (e.g., [3-(Adamantan-1-yl)-1H-pyrazol-5-yl]methanol) introduce aromaticity, enabling π-π stacking interactions in drug-receptor binding .

Synthetic Flexibility :

- Halogenated adamantyl ketones (e.g., 1-adamantyl bromomethyl ketone) serve as versatile intermediates for introducing diverse substituents, as shown in . This modularity allows tailored modifications for specific applications.

Thermal and Chemical Stability: Adamantane’s rigid structure confers high thermal stability to all derivatives. However, compounds with electron-withdrawing groups (e.g., -NO2) may exhibit lower stability compared to electron-donating groups (e.g., -OCH3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.